molecular formula C6H6ClFN2 B12961634 (4-Chloro-5-fluoropyridin-3-YL)methylamine

(4-Chloro-5-fluoropyridin-3-YL)methylamine

Cat. No.: B12961634
M. Wt: 160.58 g/mol
InChI Key: BGSHNQRLXOYRMQ-UHFFFAOYSA-N
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Description

(4-Chloro-5-fluoropyridin-3-YL)methylamine is a chemical compound with the molecular formula C6H6ClFN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-fluoropyridin-3-YL)methylamine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 4-chloro-5-fluoropyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high purity and yield. These processes often utilize continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-fluoropyridin-3-YL)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.

Scientific Research Applications

(4-Chloro-5-fluoropyridin-3-YL)methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: It serves as a building block for the synthesis of biologically active molecules used in various research studies.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-5-fluoropyridin-3-YL)methylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the final compound derived from this compound.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoropyridin-3-yl)methanamine
  • (4-Chloro-2-fluoropyridin-3-YL)methylamine
  • (5-Chloro-4-fluoropyridin-3-yl)methanamine

Uniqueness

(4-Chloro-5-fluoropyridin-3-YL)methylamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds with tailored functionalities for various applications.

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(4-chloro-5-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-6-4(1-9)2-10-3-5(6)8/h2-3H,1,9H2

InChI Key

BGSHNQRLXOYRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)Cl)CN

Origin of Product

United States

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